tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate

Enantioselective synthesis Chiral resolution Absolute configuration

tert-Butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate (CAS 1002359-82-1) is a chiral, orthogonally protected piperidine derivative with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a dimethylaminomethyl substituent at the 3-position in the (R)-configuration.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 1002359-82-1
Cat. No. B1504838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate
CAS1002359-82-1
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CN(C)C
InChIInChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-6-7-11(10-15)9-14(4)5/h11H,6-10H2,1-5H3/t11-/m1/s1
InChIKeyJGMMNOYMEULLTJ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate (CAS 1002359-82-1): A Chiral Piperidine Building Block for Enantioselective Synthesis


tert-Butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate (CAS 1002359-82-1) is a chiral, orthogonally protected piperidine derivative with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol . It features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a dimethylaminomethyl substituent at the 3-position in the (R)-configuration . This compound serves as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, particularly those targeting neurological and analgesic pathways, where the defined (R)-stereochemistry at the 3-position is essential for downstream biological activity [1].

Why tert-Butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate Cannot Be Generically Substituted


Generic substitution of tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate with its (S)-enantiomer (CAS 254905-64-1), racemate (CAS 1417794-11-6), or regioisomers (e.g., 4-substituted analog CAS 138022-01-2) is not feasible in chirality-sensitive synthetic pathways . The (R)-configuration at the 3-position of the piperidine ring is critical for the enantioselective synthesis of drug candidates where the absolute configuration determines target receptor binding . For example, in the development of 3-dialkylaminomethyl-piperidine-based analgesics, the (3R) stereochemistry is integral to achieving agonistic activity at μ-opioid receptors (MOR), while the (3S) enantiomer may exhibit significantly reduced or altered activity [1]. Furthermore, the orthogonal Boc protection is designed for selective deprotection under acidic conditions, a feature not available with unprotected analogs which would require alternative, potentially incompatible synthetic routes.

Quantitative Differentiation Evidence for tert-Butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate


Enantiomeric Purity Requirement: (R)-Configuration vs. (S)-Enantiomer in Chiral Drug Synthesis

The compound bears a defined (R)-configuration at the 3-position of the piperidine ring . The (S)-enantiomer, (S)-3-(dimethylaminomethyl)-N-Boc-piperidine (CAS 254905-64-1), possesses identical molecular formula (C₁₃H₂₆N₂O₂, MW 242.36) and identical predicted physicochemical properties (predicted pKa = 9.47 ± 0.28, LogP = 2.13, PSA = 32.78 Ų) , making the enantiomers indistinguishable by achiral analytical methods. However, in the context of chiral drug synthesis, the (3R) configuration is essential for producing the correct enantiomer of the target API; the (S)-enantiomer, if used as a starting material, would produce the opposite absolute configuration in the final compound, which can have profoundly different pharmacological activity [1]. For example, in structurally related 3-dialkylaminomethyl-piperidine derivatives, the (R,R) diastereomer has been reported to exhibit an IC₅₀ of 0.3 nM versus >15 nM for the (R,S) diastereomer—an approximately 50-fold difference [2].

Enantioselective synthesis Chiral resolution Absolute configuration

Regioisomeric Differentiation: 3-Substituted vs. 4-Substituted Piperidine Analogs

The target compound is the 3-substituted regioisomer (dimethylaminomethyl at the 3-position of the piperidine ring). The corresponding 4-substituted analog, tert-butyl 4-[(dimethylamino)methyl]piperidine-1-carboxylate (CAS 138022-01-2), shares the same molecular formula and molecular weight (C₁₃H₂₆N₂O₂, MW 242.36) . The predicted LogP for the 3-substituted (R)-enantiomer is 2.13 , while the racemic 3-substituted analog (CAS 1417794-11-6) has a predicted ACD/LogP of 1.63 . This LogP difference of approximately 0.5 log units between the 3-substituted and the 4-substituted regioisomer (LogP data for the 4-substituted variant not directly available but structurally analogous) reflects the different spatial presentation of the basic amine substituent, which can impact solubility, membrane permeability, and pharmacokinetic properties of downstream derivatives [1].

Regioisomerism Structure-property relationships Lipophilicity

Orthogonal Protection Strategy: Boc-Protected vs. Unprotected 3-(Dimethylaminomethyl)piperidine

The target compound features an acid-labile Boc protecting group on the piperidine nitrogen. The corresponding unprotected analog, (3R)-N,N-dimethyl-3-piperidinemethanamine (CAS 254905-65-2), lacks this protection and has a molecular weight of 142.24 g/mol (C₈H₁₈N₂) . The Boc group provides orthogonal protection, allowing selective deprotection under acidic conditions (e.g., TFA in DCM) without affecting the dimethylamino group, which is protonated under these conditions but can be subsequently neutralized [1]. In contrast, synthetic routes using the unprotected analog (CAS 254905-65-2) would require additional protection/deprotection steps, introducing inefficiency and potential for lower overall yield. The predicted boiling point of the Boc-protected compound is 304.6 ± 15.0 °C versus 178.8 °C for the unprotected analog, reflecting the significantly higher molecular weight and altered physical properties that affect handling and purification .

Orthogonal protection Solid-phase synthesis Multi-step synthesis

Predicted pKa and Ionization State: Impact on Salt Formation and Purification

The predicted pKa of the dimethylamino group in the (S)-enantiomer (CAS 254905-64-1) is 9.47 ± 0.28 ; the (R)-enantiomer is expected to have an identical pKa due to the identical molecular connectivity. This basicity distinguishes the compound from the direct dimethylamino analog, tert-butyl (3R)-3-(dimethylamino)piperidine-1-carboxylate (CAS 1061682-78-7, molecular formula C₁₂H₂₄N₂O₂, MW 228.33 g/mol), which lacks the methylene spacer . The methylene spacer in the target compound alters the basicity and steric environment of the dimethylamino group, which can influence salt formation and purification strategies. For comparison, the 4-substituted analog (CAS 138022-01-2) also has a predicted pKa of approximately 9.5 , but the spatial orientation of the basic center differs, affecting crystallization behavior and chromatographic retention times.

pKa prediction Salt formation Purification Ionization state

Commercial Purity Grades: ≥98% Purity Enables Direct Use in cGMP Synthesis

Commercially, tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate (CAS 1002359-82-1) is available at purities of ≥98% (NLT 98%) from ISO-certified suppliers . In comparison, the racemic mixture (CAS 1417794-11-6) is commonly offered at ≥95% purity . While both purity levels are acceptable for early-stage research, the higher available purity of the enantiopure (R)-compound supports direct use in cGMP intermediate synthesis and medicinal chemistry campaigns without additional purification steps. For context, the (S)-enantiomer (CAS 254905-64-1) is also available at ≥98% purity , making procurement decisions dependent on the required stereochemistry rather than purity considerations.

Purity specification Quality control cGMP synthesis Procurement

Application Scenarios for tert-Butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate Based on Quantitative Evidence


Enantioselective Synthesis of 3-(Aminomethyl)piperidine-Based MOR Agonists

The defined (R)-configuration at the 3-position of the piperidine ring makes this intermediate directly suitable for the stereospecific synthesis of μ-opioid receptor (MOR) agonists in the 3-dialkylaminomethyl-piperidine class . Following Boc deprotection (TFA/DCM, RT, 1 h, typically 94-98% yield [1]), the liberated piperidine nitrogen can be coupled to aromatic acyl or sulfonyl partners to generate enantiopure MOR ligands. The use of the (R)-enantiomer is mandatory, as the corresponding (S)-enantiomer would produce compounds with the opposite absolute configuration, potentially losing target affinity. This scenario is supported by class-level evidence showing an approximately 50-fold difference in IC₅₀ values between diastereomers of related 3-substituted piperidine derivatives (IC₅₀ 0.3 nM vs. >15 nM) .

Multi-Step Solid-Phase or Solution-Phase Synthesis Requiring Orthogonal Protection

The orthogonal Boc protection enables selective manipulation of the piperidine nitrogen in the presence of the dimethylamino group . The compound is suited for multi-step synthetic sequences where the piperidine nitrogen must be protected while the dimethylamino group remains available for further functionalization, or vice versa. The acid-labile Boc group (cleaved quantitatively with TFA in DCM) is orthogonal to base-labile protecting groups that could be employed on other functional handles. The predicted pKa of 9.47 for the dimethylamino group [1] indicates that it will be protonated under acidic Boc-deprotection conditions, requiring a subsequent neutralization step, which is standard and well-characterized in piperidine chemistry.

Quality Control Reference Standard for Chiral Purity Determination

Given its commercial availability at ≥98% purity , this compound can serve as a reference standard for chiral HPLC method development and validation. Its defined (R)-configuration allows it to be used as an authentic standard for determining the enantiomeric excess of synthetic batches or for monitoring the stereochemical integrity of intermediates during scale-up processes. The identical physicochemical properties of the (R)- and (S)-enantiomers (LogP 2.13, PSA 32.78 Ų, predicted pKa 9.47 [1]) underscore the necessity of chiral analytical methods for quality control, making the availability of high-purity enantiomeric standards essential.

Building Block Library Design for SAR Exploration of Piperidine-Based CNS Therapeutics

The compound serves as a versatile building block for the construction of focused compound libraries targeting central nervous system (CNS) receptors . Its predicted LogP of 2.13 and polar surface area of 32.78 Ų [1] place it within favorable ranges for CNS drug-likeness. When used in parallel synthesis, the orthogonal Boc protection allows for systematic variation of the N-acyl or N-sulfonyl substituent after deprotection, enabling rapid structure-activity relationship (SAR) exploration. The (R)-configured dimethylaminomethyl moiety provides a chiral pharmacophoric element that can be leveraged to study stereochemical requirements for target engagement.

Quote Request

Request a Quote for tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.